molecular formula C23H28FN3O4S B2648168 N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-50-6

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2648168
CAS No.: 898445-50-6
M. Wt: 461.55
InChI Key: KRVQQRSENTZWRO-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a fluorobenzyl group, a tosylpiperidinyl moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine. Piperidine is reacted with tosyl chloride in the presence of a base such as triethylamine to form 1-tosylpiperidine.

    Alkylation with 4-Fluorobenzyl Bromide: The tosylpiperidine intermediate is then alkylated with 4-fluorobenzyl bromide in the presence of a suitable base like potassium carbonate to yield N-(4-fluorobenzyl)-1-tosylpiperidine.

    Oxalamide Formation: The final step involves the reaction of N-(4-fluorobenzyl)-1-tosylpiperidine with oxalyl chloride and an amine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research focuses on its potential as an antidepressant and anxiolytic agent, given its structural similarity to known therapeutic compounds.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is not fully understood, but it is believed to interact with neurotransmitter systems in the brain. The compound may act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and anxiety. The presence of the fluorobenzyl group suggests potential interactions with receptor sites, while the tosylpiperidinyl moiety may influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its pharmacological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved efficacy and bioavailability compared to its analogs with different substituents on the benzyl group.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-17-5-11-21(12-6-17)32(30,31)27-15-3-2-4-20(27)13-14-25-22(28)23(29)26-16-18-7-9-19(24)10-8-18/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVQQRSENTZWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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